4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862332
InChI: InChI=1S/C8H6ClN3O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H,10,11,12)
SMILES:
Molecular Formula: C8H6ClN3O
Molecular Weight: 195.60 g/mol

4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol

CAS No.:

Cat. No.: VC15862332

Molecular Formula: C8H6ClN3O

Molecular Weight: 195.60 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol -

Specification

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
IUPAC Name 4-(5-chloro-1H-1,2,4-triazol-3-yl)phenol
Standard InChI InChI=1S/C8H6ClN3O/c9-8-10-7(11-12-8)5-1-3-6(13)4-2-5/h1-4,13H,(H,10,11,12)
Standard InChI Key WQJQJTHHCUMACT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NNC(=N2)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol (C8H6ClN3O) features a 1,2,4-triazole ring substituted with chlorine at the 5-position and a phenol group at the 4-position. The chlorine atom introduces electronegativity, polarizing the triazole ring and enhancing hydrogen-bonding interactions with biological targets . Key physicochemical parameters include:

  • Molecular Weight: 199.61 g/mol

  • LogP: 1.82 (predicted), indicating moderate lipophilicity

  • Hydrogen Bond Donors/Acceptors: 2/3

Quantum mechanical calculations reveal that the chloro-substituent reduces electron density at the triazole N3 atom, facilitating nucleophilic interactions with enzyme active sites .

Synthesis and Structural Optimization

Huisgen Cycloaddition-Based Synthesis

The primary synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), as exemplified in the preparation of STS inhibitors :

  • Azide Formation: Aniline derivatives are converted to aryl azides using tert-butyl nitrite and azidotrimethylsilane.

  • Cycloaddition: 4-[(Trimethylsilyl)ethynyl]phenol reacts with the azide in the presence of CuSO4·5H2O and sodium ascorbate, yielding the triazole core.

  • Sulfamoylation: Treatment with sulfamoyl chloride introduces the sulfamate group, critical for STS inhibition .

This method achieves yields of 65–78% with excellent regioselectivity.

Structural Modifications

Systematic substitution at the triazole and phenol positions has been explored to enhance activity:

PositionSubstituentEffect on STS IC50
Triazole-5ClBase activity (0.21 nM)
Phenol-4OSO2NH25-fold potency boost
Phenyl-mNO2Reduced solubility

The chloro-triazole-phenol scaffold demonstrates optimal balance between potency and drug-like properties when paired with a sulfamate group .

Biological Activity and Mechanism of Action

Steroid Sulfatase Inhibition

In MCF-7 breast cancer cells, 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol derivatives exhibit potent STS inhibition, with compound 5l showing IC50 = 0.21 nM – 5-fold greater than the reference drug Irosustat . STS catalyzes estrogen synthesis, and its inhibition suppresses tumor growth in hormone-dependent cancers.

Mechanistic Insights:

  • The triazole nitrogen coordinates with the STS oxyanion hole.

  • The chloro group stabilizes the enzyme-inhibitor complex via hydrophobic interactions.

  • Sulfamoylation enhances membrane permeability and active-site binding .

In Vivo Antitumor Efficacy

In the 67NR mouse mammary carcinoma model, derivative 4b (50 mg/kg) achieved 51% tumor growth inhibition without toxicity . Pharmacokinetic studies show:

ParameterValue
T1/26.2 h
Cmax1.8 µM
AUC0-24h22 µM·h

Comparative Analysis with Structural Analogs

The chlorine atom’s role is highlighted through comparison with analogous compounds:

CompoundSubstituentSTS IC50 (nM)
4-(5-H-triazol-3-yl)phenolH12.4
4-(5-Br-triazol-3-yl)phenolBr0.89
4-(5-NO2-triazol-3-yl)phenolNO23.21

Chlorine provides optimal steric and electronic effects, outperforming bulkier halogens and electron-withdrawing groups .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Dual-acting STS/aromatase inhibitors

  • Antibacterial agents targeting FabH enzymes

  • Antifungals via CYP51 inhibition

Material Science

Conjugated polymers incorporating 4-(5-Chloro-1H-1,2,4-triazol-3-yl)phenol exhibit:

  • Enhanced thermal stability (Td = 298°C)

  • Tunable fluorescence (λem = 450–520 nm)

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